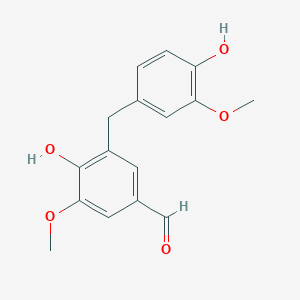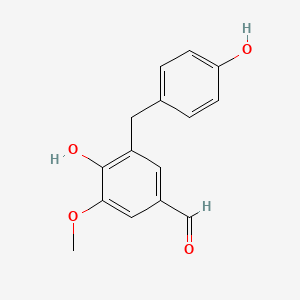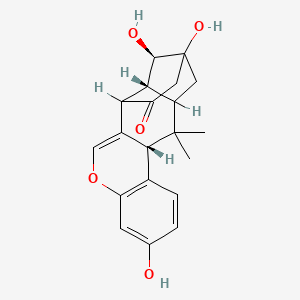![molecular formula C₁₂H₁₅ClN₂O B1145354 8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one CAS No. 1530925-20-2](/img/structure/B1145354.png)
8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, commonly known as 8-CIPT, is a synthetic compound belonging to the class of benzodiazepines. It is a novel compound, and its structure and properties have been studied extensively in recent years. 8-CIPT has been examined for its potential applications in various scientific research fields, including drug design and development, pharmacology, and biochemistry.
科学的研究の応用
8-CIPT has been investigated for its potential applications in various scientific research fields, such as drug design and development, pharmacology, and biochemistry. For example, 8-CIPT has been studied for its ability to interact with GABA receptors, and its potential use as a GABA receptor modulator. Additionally, 8-CIPT has been studied for its ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, and its potential use as an antidepressant. 8-CIPT has also been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, and its potential use as an anticholinesterase agent.
作用機序
The mechanism of action of 8-CIPT has not been fully elucidated. However, it is believed that 8-CIPT binds to GABA receptors, resulting in an increase in the concentration of GABA in the brain, which in turn leads to an increase in the activity of GABAergic neurons. Additionally, 8-CIPT has been found to inhibit the activity of monoamine oxidase, resulting in an increase in the concentrations of serotonin and norepinephrine in the brain, which may lead to an antidepressant effect. Additionally, 8-CIPT has been found to inhibit the activity of acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the brain, which may lead to an anticholinesterase effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-CIPT have not been fully elucidated. However, it is believed that 8-CIPT may have a sedative effect due to its ability to bind to GABA receptors and increase the concentration of GABA in the brain. Additionally, 8-CIPT may have an antidepressant effect due to its ability to inhibit monoamine oxidase and increase the concentrations of serotonin and norepinephrine in the brain. Additionally, 8-CIPT may have an anticholinesterase effect due to its ability to inhibit the activity of acetylcholinesterase and increase the concentration of acetylcholine in the brain.
実験室実験の利点と制限
The advantages of using 8-CIPT in lab experiments include its ease of synthesis and its ability to interact with GABA receptors, monoamine oxidase, and acetylcholinesterase. Additionally, 8-CIPT is a novel compound, which makes it an ideal candidate for drug design and development. The limitations of using 8-CIPT in lab experiments include its potential for toxicity and the lack of knowledge about its full mechanism of action.
将来の方向性
The potential future directions for 8-CIPT research include further investigation into its mechanism of action, its potential applications in drug design and development, and its potential toxic effects. Additionally, further research into 8-CIPT's effects on GABA receptors, monoamine oxidase, and acetylcholinesterase could lead to the development of novel drugs with improved efficacy and safety profiles. Furthermore, further investigation
合成法
8-CIPT can be synthesized using a two-step process involving the reaction of 5-isopropyl-1,3-dihydro-2H-benzodiazepin-2-one with thionyl chloride, followed by reaction with 8-chloro-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one. The reaction with thionyl chloride results in the formation of 5-isopropyl-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one, which is then reacted with 8-chloro-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one to yield the desired product 8-CIPT.
特性
IUPAC Name |
7-chloro-1-propan-2-yl-3,5-dihydro-2H-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(2)15-6-5-12(16)14-10-7-9(13)3-4-11(10)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKLIZOWLOREJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)NC2=C1C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol](/img/no-structure.png)




